

4'-Dimethylaminoacetophenone molecular structure and weight

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Compound of Interest

Compound Name: 4'-Dimethylaminoacetophenone

Cat. No.: B1293656

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An In-depth Technical Guide to 4'-Dimethylaminoacetophenone

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core scientific principles of 4'-Dimethylaminoacetophenone, from its fundamental molecular characteristics to its practical applications and synthesis. The structure of this document is designed to provide a logical and in-depth exploration of the topic, emphasizing scientific integrity and field-proven insights.

Introduction and Overview

4'-Dimethylaminoacetophenone, also commonly referred to as p-dimethylaminoacetophenone or 4-acetyl-N,N-dimethylaniline, is an aromatic ketone that serves as a vital building block in organic synthesis.^{[1][2]} Its structure, featuring both a ketone functional group and an electron-donating dimethylamino group, imparts unique chemical and photophysical properties. These characteristics make it a valuable intermediate in the production of dyes, pharmaceuticals, UV absorbers, and photochemicals.^{[1][3][4]} This guide will elucidate the molecular structure, weight, spectroscopic identity, synthesis, and safety protocols associated with this compound.

Molecular Structure and Physicochemical Properties

The foundational aspects of any chemical compound are its structure and physical properties. These data points are critical for predicting reactivity, determining appropriate solvents, and establishing safe handling procedures.

Molecular Structure

The IUPAC name for the compound is 1-[4-(dimethylamino)phenyl]ethanone.^[5] It consists of an acetophenone core substituted at the para (4-position) of the phenyl ring with a dimethylamino group.

Caption: 2D Molecular Structure of **4'-Dimethylaminoacetophenone**.

Chemical Identifiers and Molecular Weight

A compound is defined by several key identifiers and properties, which are summarized below for clarity.

Property	Value	Source(s)
IUPAC Name	1-[4-(dimethylamino)phenyl]ethanone	^[5] ^[6]
CAS Number	2124-31-4	^[7] ^[8]
Molecular Formula	C ₁₀ H ₁₃ NO	^[5] ^[7] ^[8]
Molecular Weight	163.22 g/mol	^[3] ^[5] ^[7]
Exact Mass	163.099714038 Da	^[5]
Canonical SMILES	<chem>CC(=O)C1=CC=C(C=C1)N(C)C</chem>	^[5] ^[7]
InChI Key	HUDYANRNMZDQGA-UHFFFAOYSA-N	^[5] ^[6] ^[7]

Physicochemical Data

The physical properties dictate the compound's state, solubility, and behavior under various conditions.

Property	Value	Source(s)
Appearance	White to yellow or orange crystalline powder	[1][7]
Melting Point	105 °C	[3][7][9]
Boiling Point	172-175 °C (at 11 Torr)	[3][7]
Density	~1.026 g/cm ³ (Predicted)	[3][7]
Flash Point	107 °C	[1][9]
Solubility	Soluble in ethanol, acetone, dichloromethane	[3][4]

Spectroscopic Characterization: A Self-Validating System

The identity and purity of **4'-Dimethylaminoacetophenone** are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint, and together they create a self-validating system that confirms the molecular structure.

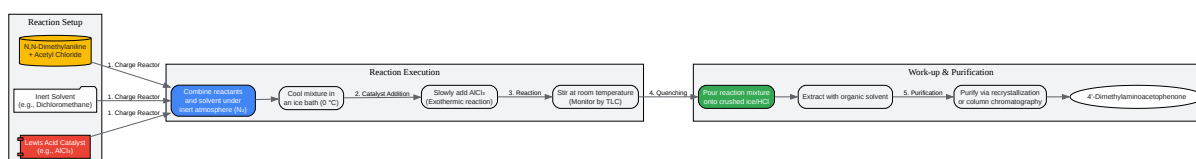
- **¹H NMR Spectroscopy:** The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this molecule, one would expect to see a singlet for the two equivalent methyl groups on the nitrogen atom, a singlet for the methyl group of the acetyl function, and two distinct doublets in the aromatic region corresponding to the protons on the benzene ring.
- **¹³C NMR Spectroscopy:** This technique identifies the different carbon environments. Key signals would include the carbonyl carbon of the ketone, carbons of the two methyl groups attached to the nitrogen, the acetyl methyl carbon, and the distinct signals for the aromatic carbons.

- Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone is expected. Additional bands will confirm the presence of C-N bonds and aromatic C-H bonds. [5][6]
- Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. The electron ionization mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (163.22 g/mol). [5][10][11]

Synthesis Protocol: Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing **4'-Dimethylaminoacetophenone** is through the Friedel-Crafts acylation of N,N-dimethylaniline.

[1] The electron-donating dimethylamino group is a strong activating group, directing the incoming acyl group to the para position.



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Caption: Experimental workflow for the synthesis of **4'-Dimethylaminoacetophenone**.

Step-by-Step Methodology

- **Reactor Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve N,N-dimethylaniline in a suitable inert solvent like dichloromethane.
- **Reagent Addition:** Cool the solution in an ice bath to 0 °C. Add acetyl chloride to the solution.
- **Catalyst Introduction:** Slowly and portion-wise, add a Lewis acid catalyst, such as aluminum chloride (AlCl_3), to the cooled mixture. This step is highly exothermic and requires careful temperature control.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Work-up:** Carefully pour the reaction mixture into a beaker of crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum complex.
- **Extraction and Purification:** Separate the organic layer. Wash it with a sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Development


The utility of **4'-Dimethylaminoacetophenone** stems from its reactive functional groups and photophysical properties.

- **Pharmaceutical Intermediate:** It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs).[4]
- **Dye Synthesis:** The electron-rich aromatic system makes it a key intermediate for producing certain classes of dyes.[2]
- **Photoinitiator:** Due to its ability to absorb UV light, it is used as a photoinitiator in polymerization processes, particularly in UV-curable coatings and inks.[2]

- Fluorescent Probes: Its inherent fluorescence makes it a candidate for developing chemical sensors and fluorescent probes.[\[3\]](#)[\[4\]](#)

Safety, Handling, and GHS Classification

Proper handling of **4'-Dimethylaminoacetophenone** is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).

GHS Classification	Hazard Statement	Precautionary Codes	Source(s)
Pictogram	 alt text	[7]	
Signal Word	Warning	[7] [12]	
Acute Toxicity, Oral	H302: Harmful if swallowed	P264, P270, P301+P317, P330, P501	[5] [12]
Skin Irritation	H315: Causes skin irritation	P280, P302+P352	[13]
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338	[7]
Respiratory Irritation	H335: May cause respiratory irritation	[7]	

Handling and Storage Protocol

- Handling: Always handle in a well-ventilated area or a chemical fume hood.[\[12\]](#) Wear suitable protective clothing, including gloves and safety glasses/face shield.[\[4\]](#)[\[13\]](#) Avoid formation of dust and aerosols.[\[12\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[3\]](#)[\[7\]](#)[\[12\]](#) Keep away from incompatible materials and sources of ignition.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

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